4-Bromobenzo[b]thiophene
Overview
Description
4-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound. The bromine atom in 4-bromobenzo[b]thiophene is positioned on the benzene ring of the benzo[b]thiophene structure, which can influence its reactivity and make it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of benzo[b]thiophenes, including brominated derivatives, has been explored through various methods. A practical one-pot synthesis approach has been developed for the efficient creation of highly substituted thiophenes and benzo[b]thiophenes from readily available bromoenynes and o-alkynylbromobenzene derivatives. This method involves a Pd-catalyzed C-S bond formation using a hydrogen sulfide surrogate followed by a heterocyclization reaction, which can be further functionalized in situ with selected electrophiles .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been studied, revealing insights into their geometry and electronic properties. For instance, the crystal structure of 1-arylbenzo[b]thiophenium salts shows a pyramidal arrangement around the sulfur atom, with specific bond lengths and angles that could influence the reactivity of related brominated compounds . Additionally, the "abnormal" bromination selectivity observed in certain benzo[b]thiophene derivatives has been attributed to a special electron structure and a "non-planar" conjugated model, which could also be relevant for understanding the reactivity of 4-bromobenzo[b]thiophene .
Chemical Reactions Analysis
The reactivity of brominated benzo[b]thiophenes has been explored in various chemical reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene has been shown to undergo aromatic nucleophilic substitution with amines, leading to unexpected rearrangements and the formation of novel compounds . Electrophilic substitution reactions on 4-hydroxybenzo[b]thiophene derivatives have been carried out, with bromination occurring at specific positions depending on the substituents present . These studies provide a foundation for understanding the types of reactions that 4-bromobenzo[b]thiophene may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. The presence of a bromine atom can significantly affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its derivatives have been described, indicating how different substituents can direct the bromination to various positions on the benzo[b]thiophene ring . These properties are essential for the practical application of 4-bromobenzo[b]thiophene in chemical synthesis and material science.
Scientific Research Applications
1. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides
- Application Summary : This research focused on the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Benzothiophenes have diverse applications in medicinal chemistry and materials science, and are present in many natural products .
- Methods of Application : The experiment was conducted at room temperature in undivided cells by constant current electrolysis . The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results : The selective ipso-addition instead of the ortho-attack pathway led to strained quaternary spirocyclization, which produced the products via the S-migration process .
2. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives
- Application Summary : This research designed and synthesized unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives with one or two tert-butyldimethylsilyl groups on each thiophene ring, as new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .
- Methods of Application : The characterization of 4,4′-BBT, 1,1′-Si-4,4′-BBT and 1,1′,3,3′-Si-4,4′-BBT was successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .
- Results : The photoabsorption and fluorescence maxima (λabsmax and λflmax) of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts in the order of 4,4′-BBT (359 nm and 410 nm) < 1,1′-Si-4,4′-BBT (366 nm and 420 nm) < 1,1′,3,3′-Si-4,4′-BBT (371 nm and 451 nm) . The fluorescence quantum yields (Φfl) of 4,4′-BBT, 1,1′-Si-4,4′-BBT and 1,1′,3,3′-Si-4,4′-BBT in toluene are 0.41, 0.41 and 0.36, respectively .
3. Organic Synthesis
- Application Summary : 4-Bromobenzo[b]thiophene is used in organic synthesis processes . It can be used in the laboratory research and development process and in the synthesis process of chemical pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures depend on the particular synthesis process being carried out .
- Results : The outcomes obtained also depend on the specific synthesis process .
4. Intermediate in the Drug Ipiprazole
- Application Summary : 4-Bromobenzo[b]thiophene is an important intermediate in the synthesis of the drug ipiprazole, which is used for the treatment of schizophrenia .
- Methods of Application : The specific methods of application or experimental procedures depend on the particular synthesis process of ipiprazole .
- Results : The outcomes obtained also depend on the specific synthesis process of ipiprazole .
5. Intermediate in the Synthesis of High Quality Chemicals
- Application Summary : 4-Bromobenzo[b]thiophene is used as an intermediate in the synthesis of high quality chemicals for the pharmaceutical and specialty chemicals industries .
- Methods of Application : The specific methods of application or experimental procedures depend on the particular synthesis process being carried out .
- Results : The outcomes obtained also depend on the specific synthesis process .
6. Key Constituent in Organic Optoelectronic Devices
- Application Summary : Benzo[b]thiophene derivatives are key constituents of emitters, semiconductors and photosensitizers for organic optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) .
- Methods of Application : The specific methods of application or experimental procedures depend on the particular synthesis process of the optoelectronic device .
- Results : The outcomes obtained also depend on the specific synthesis process of the optoelectronic device .
Safety And Hazards
Future Directions
Thiophene-based compounds like 4-Bromobenzo[b]thiophene have been gaining interest in synthetic organic chemistry, photochemistry, electrochemistry, and theoretical chemistry, as well as materials chemistry . They are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices . Therefore, the future directions of 4-Bromobenzo[b]thiophene could involve further exploration of its applications in these areas.
properties
IUPAC Name |
4-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBSEYFVZDMBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477434 | |
Record name | 4-Bromobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[b]thiophene | |
CAS RN |
5118-13-8 | |
Record name | 4-Bromobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5118-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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